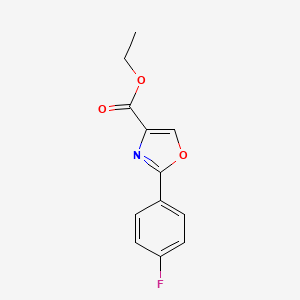
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of oxazole, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate consists of a fluorophenyl group attached to an oxazole ring, which is further connected to a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These reactions are important for the synthesis of various organic compounds (Verrier, Hoarau, & Marsais, 2009).
Antimicrobial Activity : Certain derivatives, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have shown potential antimicrobial activities. These derivatives can be synthesized from ethyl piperazine-1-carboxylate and exhibit moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been characterized, providing insights into the molecular structure and interactions of these compounds (Sapnakumari et al., 2014).
Synthesis of Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in the synthesis of various substituted oxazoles. These compounds are useful in organic and medicinal chemistry (Hodgetts & Kershaw, 2002).
Building Blocks for Synthetic Chemistry : Ethyl oxazole-4-carboxylates are key intermediates in the preparation of sp3-enriched 4,5-disubstituted oxazoles. They are useful as building blocks for further chemical transformations in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
Synthesis of Chiral Compounds : Ethyl oxazole-4-carboxylate derivatives have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These chiral compounds have potential applications in the synthesis of bioactive molecules (Cox, Prager, & Svensson, 2003).
Cancer Research : Ethyl oxazole-4-carboxylate derivatives have been explored for their potential as inhibitors of VEGFR-2 and EGFR tyrosine kinases, suggesting their use as anti-cancer agents (Riadi et al., 2021).
Herbicide Synthesis : These compounds have been employed in the synthesis of the herbicide carfentrazone-ethyl, showcasing their utility in agricultural chemistry (Fan et al., 2015).
Fluorescent Probes : Certain derivatives, such as ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, have been developed as fluorescent probes for biothiol detection, demonstrating their application in analytical chemistry and diagnostics (Wang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | |
CAS RN |
132089-42-0 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



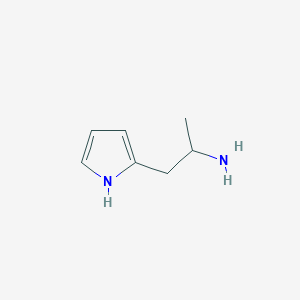
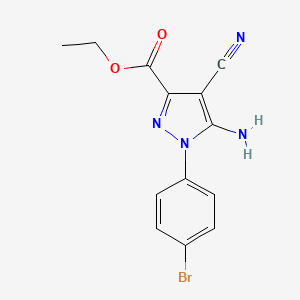
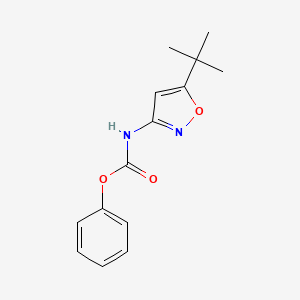

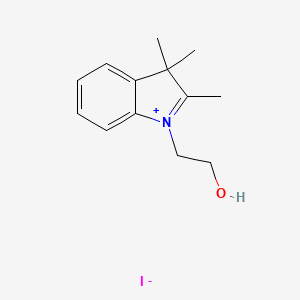
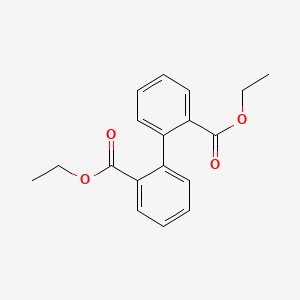

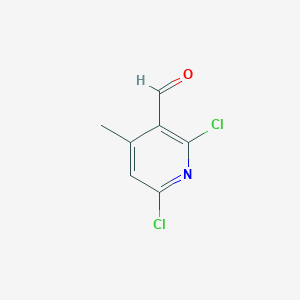


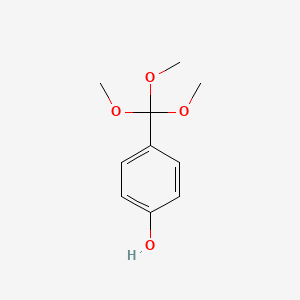
![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)